Clerodin

説明

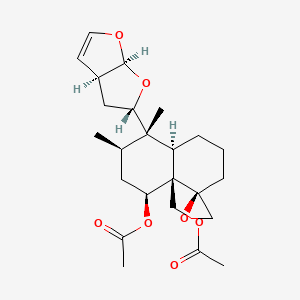

Structure

3D Structure

特性

分子式 |

C24H34O7 |

|---|---|

分子量 |

434.5 g/mol |

IUPAC名 |

[(4R,4aR,5S,7R,8S,8aR)-8-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate |

InChI |

InChI=1S/C24H34O7/c1-14-10-20(30-16(3)26)24(13-28-15(2)25)18(6-5-8-23(24)12-29-23)22(14,4)19-11-17-7-9-27-21(17)31-19/h7,9,14,17-21H,5-6,8,10-13H2,1-4H3/t14-,17-,18-,19+,20+,21+,22+,23+,24+/m1/s1 |

InChIキー |

CNIWQELMLPUFOS-NVSXQWMQSA-N |

SMILES |

CC1CC(C2(C(C1(C)C3CC4C=COC4O3)CCCC25CO5)COC(=O)C)OC(=O)C |

異性体SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3C[C@H]4C=CO[C@H]4O3)CCC[C@]25CO5)COC(=O)C)OC(=O)C |

正規SMILES |

CC1CC(C2(C(C1(C)C3CC4C=COC4O3)CCCC25CO5)COC(=O)C)OC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Clerodin from Clerodendrum infortunatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clerodin, a neo-clerodane diterpenoid isolated from the medicinal plant Clerodendrum infortunatum, has garnered significant scientific interest due to its diverse biological activities, including potent anticancer and anthelmintic properties. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound. It details comprehensive experimental protocols, summarizes quantitative data, and elucidates the current understanding of its molecular mechanisms of action, particularly its role in inducing apoptosis in cancer cells through the generation of reactive oxygen species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Clerodendrum infortunatum, a member of the Verbenaceae family, has a long history of use in traditional medicine across Asia for treating a variety of ailments, including fever, inflammation, skin diseases, and tumors.[1][2] Early phytochemical investigations into this plant led to the discovery of a bitter principle, which was later identified as the diterpenoid, this compound.[3] This compound belongs to the clerodane class of diterpenes, characterized by a decalin skeleton with a side chain at C-9. The unique structural features of this compound have made it a subject of extensive research, leading to the elucidation of its absolute stereochemistry and its identification as a promising lead compound for drug discovery.[2][4]

Extraction and Isolation of this compound

The isolation of this compound from Clerodendrum infortunatum is a multi-step process involving extraction from various plant parts, followed by chromatographic purification. The leaves and floral parts are the most commonly utilized sources for this compound extraction.[1][2]

Experimental Protocols

Two primary protocols for the isolation of this compound from the leaves and floral parts of C. infortunatum are detailed below. These protocols are a synthesis of methodologies reported in the scientific literature.[1][2]

Protocol 1: Isolation from C. infortunatum Leaves

-

Plant Material Preparation:

-

Collect fresh leaves of Clerodendrum infortunatum.

-

Air-dry the leaves in the shade to prevent the degradation of thermolabile compounds.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

-

-

Soxhlet Extraction:

-

Pack the powdered leaf material (e.g., 50 g) into a thimble and place it in a Soxhlet apparatus.[2]

-

Extract the powder with 1% ethyl acetate (B1210297) in n-hexane for 72 hours.[2]

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a yellowish semi-solid residue.[2]

-

-

Column Chromatography:

-

Dissolve the residue in a minimal amount of chloroform.

-

Prepare a silica (B1680970) gel (60-120 mesh) column packed in n-hexane.

-

Load the dissolved residue onto the column.

-

Elute the column with a mobile phase of 1:50 ethyl acetate in n-hexane.[2]

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

-

Purification and Crystallization:

-

Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic analysis).

-

Wash the combined fractions with n-hexane to remove less polar impurities.

-

Allow the solvent to evaporate slowly at room temperature to yield pure, green crystals of this compound.[2]

-

Protocol 2: Isolation from C. infortunatum Floral Parts

-

Plant Material Preparation:

-

Collect and shade-dry the floral parts of Clerodendrum infortunatum (e.g., 2.8 kg).[1]

-

Powder the dried floral parts.

-

-

Maceration and Liquid-Liquid Extraction:

-

Exhaustively extract the powdered floral parts with 90% methanol (B129727) at room temperature.[1]

-

Combine the methanolic extracts and concentrate under reduced pressure at 40°C to obtain a dark, viscous mass.[1]

-

Add water (e.g., 100 ml) to the dried extract and perform liquid-liquid extraction with n-hexane (3 x 1000 ml).[1]

-

Wash the combined hexane (B92381) layers with water and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield a solid residue.[1]

-

-

Column Chromatography:

-

Subject the residue to column chromatography over silica gel (230-400 mesh).[1]

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane, Hexane:EtOAc 3:1, 1:1, 1:3, and finally pure EtOAc).[1]

-

Collect fractions and monitor by TLC.

-

-

Purification:

-

Combine the fractions containing this compound.

-

Evaporate the solvent under reduced pressure to obtain purified this compound.

-

Visualization of the Isolation Workflow

Caption: Generalized workflow for the isolation of this compound from the leaves and floral parts of Clerodendrum infortunatum.

Quantitative Data Summary

The yield of this compound can vary depending on the plant part used and the extraction and purification methods employed.

| Plant Part | Starting Material (Dry Weight) | Extraction Method | Purification Method | Yield of this compound | Reference |

| Leaves | 50 g | Soxhlet (1% EtOAc in n-Hexane) | Column Chromatography | 29 mg (0.058%) | [2] |

| Floral Parts | 2.8 kg | Maceration (90% Methanol) followed by LLE | Column Chromatography | Not explicitly quantified | [1] |

Table 1: Quantitative data on the isolation of this compound from Clerodendrum infortunatum.

Structural Elucidation and Characterization

The structure of this compound has been unequivocally confirmed through various spectroscopic techniques and single-crystal X-ray crystallography.[2]

| Technique | Key Findings | Reference |

| ¹H NMR | Confirms the proton environment in the molecule. | [2] |

| ¹³C NMR | Provides information on the carbon skeleton. | |

| Single-Crystal X-ray Crystallography | Determined the absolute stereochemistry and crystal structure (monoclinic, space group P2₁).[2] | [2] |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. |

Table 2: Spectroscopic and crystallographic data for this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, with its anticancer properties being a major focus of recent research.

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines, including human breast carcinoma (MCF-7).[2] The IC₅₀ value for this compound against MCF-7 cells has been determined to be 30.88 ± 2.06 µg/mL.[2]

Mechanism of Action: Induction of Apoptosis via ROS Generation

The anticancer mechanism of this compound in MCF-7 cells involves the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS) and the depletion of reduced glutathione (B108866) (GSH).[2]

An increase in intracellular ROS creates oxidative stress, which can damage cellular components and trigger apoptotic pathways. Glutathione is a key antioxidant that protects cells from ROS-induced damage. The depletion of GSH by this compound further exacerbates oxidative stress, pushing the cancer cells towards apoptosis. While the precise upstream signaling is still under investigation, it is known that the PI3K-Akt and p53 signaling pathways are often involved in regulating ROS-mediated apoptosis. Furthermore, the Bcl-2 family of proteins, which are key regulators of apoptosis, are likely downstream effectors in this pathway.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Conclusion and Future Directions

This compound, isolated from Clerodendrum infortunatum, is a diterpenoid with significant therapeutic potential, particularly in the realm of oncology. The detailed protocols provided in this guide offer a robust framework for its consistent isolation and purification. The elucidation of its pro-apoptotic mechanism via ROS generation opens new avenues for the development of targeted cancer therapies. Future research should focus on a more detailed characterization of the upstream signaling events modulated by this compound, its in vivo efficacy and safety profile, and the potential for synergistic combinations with existing chemotherapeutic agents. The development of synthetic analogs of this compound could also lead to compounds with improved potency and pharmacokinetic properties.

References

- 1. allreviewjournal.com [allreviewjournal.com]

- 2. jetir.org [jetir.org]

- 3. Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioinformatics and Network Pharmacology of the First Crystal Structured this compound: Anticancer and Antioxidant Potential against Human Breast Carcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of Clerodin: A Technical Guide to Absolute Stereochemistry and Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Clerodin, a member of the vast and structurally diverse family of clerodane diterpenoids, has been a subject of significant chemical investigation due to its intriguing biological activities. The precise determination of its three-dimensional structure, including its absolute stereochemistry, is paramount for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides an in-depth overview of the core experimental and analytical methodologies employed in the complete chemical structure and absolute stereochemistry elucidation of this compound.

Foundational Strategy: A Multi-pronged Approach

The definitive structural elucidation of complex natural products like this compound necessitates a synergistic application of multiple analytical techniques. The primary methods that have been instrumental in revealing the intricate architecture of this compound are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods. Each of these techniques provides unique and complementary information, which, when combined, leads to an unambiguous assignment of the chemical structure and absolute configuration.

X-ray Crystallography: The Definitive Proof

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. The first crystal structure of this compound was reported in 2022, providing definitive proof of its connectivity and absolute stereochemistry.[1]

Experimental Protocol:

The crystallographic analysis of this compound typically involves the following steps:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and n-hexane.[2]

-

Data Collection: A single crystal is mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Diffraction data are collected at a controlled temperature, often low temperature to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares procedures.[1]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁ | [1] |

| a (Å) | 14.8028(12) | [1] |

| b (Å) | 9.8415(6) | [1] |

| c (Å) | 15.7498(12) | [1] |

| α (°) | 90 | [1] |

| β (°) | 99.453(3) | [1] |

| γ (°) | 90 | [1] |

| Volume (ų) | 2263.4(3) | [1] |

| Z | 2 | [1] |

| CCDC Number | 2210102 | [1] |

Table 1: Crystallographic Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity and Relative Stereochemistry

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule and the spatial relationships between atoms. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments is essential for the complete assignment of the this compound structure in solution.

Experimental Protocols:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Provides information on the chemical environment and connectivity of protons. Coupling constants (J-values) are crucial for determining dihedral angles and thus, the relative stereochemistry of substituents on the decalin ring system.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments (e.g., sp³, sp², carbonyl).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, establishing connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different spin systems and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, providing critical information for determining the relative stereochemistry of the molecule.

-

| Proton (Position) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | Key NOESY/ROESY Correlations |

| H-6 | 3.98 (q, J = 3.3) | H-7, H-17 |

| H-11 | 5.11 (m) | H-10, H-12 |

| Me-17 | 0.96 (d, J = 6.9) | H-6, H-8 |

| Me-18 | 0.96 (s) | H-1, H-10 |

| Me-19 | 1.26 (s) | H-1, H-5 |

| Me-20 | 1.59 (d, J = 1.4) | H-10, H-12 |

Table 2: Representative ¹H NMR Data and Key NOE Correlations for the Clerodane Skeleton. (Note: Specific shifts for this compound may vary slightly; this table illustrates the type of data obtained).

| Carbon (Position) | ¹³C Chemical Shift (ppm) |

| C-3 | ~35-45 |

| C-4 | ~30-40 |

| C-5 | ~50-60 |

| C-6 | ~70-80 |

| C-9 | ~40-50 |

| C-10 | ~35-45 |

| C-18 (Me) | ~15-25 |

| C-19 (Me) | ~25-35 |

| C-20 (Me) | ~15-25 |

| Carbonyls (Acetate) | ~170 |

Table 3: Representative ¹³C NMR Chemical Shift Ranges for the Clerodane Skeleton.

Chiroptical Methods: Assigning Absolute Stereochemistry

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are sensitive to the absolute configuration of chiral molecules. These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. The resulting spectra, particularly the sign and magnitude of the Cotton effects, can be correlated with the absolute stereochemistry of the molecule.

Experimental Protocols:

-

ORD/CD Spectroscopy: A solution of this compound in a suitable transparent solvent is placed in a spectropolarimeter. The optical rotation (for ORD) or the difference in absorbance (for CD) is measured as a function of wavelength.

-

Data Analysis: The observed Cotton effects are analyzed. For clerodane diterpenoids, the sign of the Cotton effect associated with specific electronic transitions (e.g., n→π* transition of a carbonyl group) can often be related to the stereochemistry of the decalin ring fusion and the orientation of substituents. For instance, a negative Cotton effect at around 307 nm in the CD spectrum of an abietane (B96969) diterpenoid from Clerodendrum has been used to assign its absolute configuration.[1] While specific data for this compound is not widely published, the principles remain the same.

| Method | Observation | Interpretation |

| ORD | Change in optical rotation near an absorption band. | The sign of the Cotton effect (positive or negative) is related to the absolute configuration. |

| CD | Differential absorption of left and right circularly polarized light. | The sign of the CD band provides information about the stereochemistry of the chromophore and its environment. |

Table 4: Principles of Chiroptical Methods in Stereochemical Analysis.

Conclusion

The complete structural elucidation and determination of the absolute stereochemistry of this compound is a testament to the power of modern analytical techniques. While X-ray crystallography provides the most definitive and unambiguous structural proof, NMR spectroscopy is indispensable for determining the structure in solution and for compounds that do not readily form high-quality crystals. Chiroptical methods offer a valuable, non-destructive means of assigning absolute configuration. The integration of these complementary techniques provides a high degree of confidence in the final assigned structure, which is essential for advancing the study of this compound's biological properties and its potential as a therapeutic agent.

References

The Intricate Pathway of Clerodane Diterpene Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Clerodane diterpenes represent a vast and structurally diverse class of natural products with a wide array of biological activities, ranging from insect antifeedant properties to potent pharmacological effects in humans. A prominent example is Salvinorin A, a powerful psychoactive compound from Salvia divinorum, which holds significant promise for the development of novel therapeutics. Understanding the intricate biosynthetic pathway of these molecules is paramount for unlocking their full potential through metabolic engineering and synthetic biology. This technical guide provides an in-depth exploration of the core biosynthetic pathway of clerodane diterpenes in plants, detailing the key enzymatic steps, regulatory mechanisms, and experimental methodologies used to elucidate this complex process.

Core Biosynthetic Pathway: From a Universal Precursor to a Diverse Scaffold

The biosynthesis of all diterpenes, including the clerodanes, begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). In plants, GGPP is primarily synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway. The formation of the characteristic bicyclic clerodane skeleton is a multi-step enzymatic cascade primarily orchestrated by two key classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

The initial committed step in clerodane biosynthesis is the cyclization of GGPP, a reaction catalyzed by a class II diTPS. This enzyme facilitates a protonation-initiated cyclization of the linear GGPP molecule to form a bicyclic intermediate, typically a labdadienyl/copalyl pyrophosphate (CPP) intermediate. In the case of salvinorin A biosynthesis in Salvia divinorum, the class II diTPS, (-)-kolavenyl diphosphate (B83284) synthase (SdKPS), converts GGPP to (-)-kolavenyl diphosphate (KPP)[1][2][3].

Following the formation of the initial bicyclic diphosphate intermediate, a class I diTPS acts upon it. This class of enzyme ionizes the diphosphate group, leading to further cyclization and rearrangement reactions that ultimately establish the signature trans or cis decalin ring fusion of the clerodane scaffold. For instance, in the biosynthesis of many furanoclerodanes, a kolavenol (B1673748) synthase (KLS), a type of class I diTPS, converts kolavenyl diphosphate to kolavenol[4].

The newly formed clerodane skeleton then undergoes a series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases. These enzymes introduce hydroxyl groups and other functionalities, significantly increasing the structural diversity of the resulting clerodane diterpenes. In the salvinorin A pathway, several CYPs, including CYP76AH15 and CYP728D26, are involved in these oxidative steps, converting kolavenol through a series of intermediates to produce the final complex structure of salvinorin A[4][5]. The final steps in the biosynthesis of specific clerodanes can involve other enzyme classes, such as reductases, acetyltransferases, and methyltransferases, which add the final decorations to the molecule.

Quantitative Insights into Clerodane Biosynthesis

Quantitative data on enzyme kinetics and metabolite concentrations are crucial for understanding pathway flux and for guiding metabolic engineering efforts. While comprehensive data for the entire pathway remains an active area of research, key quantitative parameters for some of the enzymes in the well-studied salvinorin A pathway have been determined.

| Enzyme | Substrate | Km | kcat | kcat/Km | Organism | Reference |

| (-)-Kolavenyl Diphosphate Synthase (SdKPS) | Geranylgeranyl Pyrophosphate | 1.9 µM | 0.88 s⁻¹ | 4.6 x 10⁵ M⁻¹s⁻¹ | Salvia divinorum | [1] |

| CYP728D26 | Crotonolide G | 13.9 µM | - | - | Salvia divinorum | [5] |

| CYP76AH39 (SdCS) | Kolavenol | 46.7 µM | 22.3 pmol min⁻¹ mg⁻¹ | - | Salvia divinorum | [6] |

Table 1: Kinetic Parameters of Key Enzymes in Clerodane Diterpene Biosynthesis.

The concentration of the final product, salvinorin A, has been quantified in the leaves of Salvia divinorum and in commercial products derived from the plant. These values can vary significantly depending on the plant's growing conditions and the preparation of the extract.

| Sample Type | Salvinorin A Concentration | Reference |

| Raw Salvia divinorum leaves | 1.54 mg/g (average) | [7][8] |

| Dry leaves of S. divinorum | 84.10 ± 3.06 µ g/100 mg | [9] |

| Enhanced Salvia leaf extracts | 13.0 - 53.2 mg/g | [7][8] |

Table 2: Concentration of Salvinorin A in Salvia divinorum and its Products.

Regulatory Networks: Orchestrating Clerodane Biosynthesis

The production of clerodane diterpenes is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli. Phytohormones, particularly jasmonates, play a central role in upregulating the expression of genes involved in terpene biosynthesis as a defense response against herbivores and pathogens.

The jasmonate signaling pathway is initiated by the perception of jasmonic acid-isoleucine (JA-Ile), which leads to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. This degradation relieves the repression of various transcription factors, including MYC2, ETHYLENE RESPONSE FACTORS (ERFs), and basic helix-loop-helix (bHLH) transcription factors, which in turn activate the transcription of terpene synthase and cytochrome P450 genes[1][7][9][10][11][12].

Light is another critical environmental factor that influences the biosynthesis of secondary metabolites, including clerodane diterpenes. Light perception by photoreceptors can modulate the jasmonate signaling pathway, thereby affecting the expression of biosynthetic genes and the accumulation of final products[13].

Experimental Protocols for Pathway Elucidation

The discovery and characterization of the clerodane biosynthetic pathway have been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. The general workflow involves the identification of candidate genes, followed by their functional characterization through heterologous expression and in vitro enzyme assays.

Workflow for Biosynthetic Gene Discovery and Characterization

A common strategy for identifying genes involved in a specific biosynthetic pathway is to leverage co-expression analysis of transcriptomic data. Genes that are co-expressed with known pathway genes are strong candidates for involvement in the same pathway. Once candidate genes are identified, their functions are typically validated through a series of experimental steps.

Detailed Methodologies

1. Heterologous Expression of Diterpene Synthases in E. coli

This protocol outlines the general steps for expressing and purifying a plant diterpene synthase in E. coli for subsequent functional analysis.

-

Gene Cloning: The open reading frame of the candidate diTPS gene, excluding the plastid transit peptide, is amplified by PCR and cloned into an appropriate E. coli expression vector (e.g., pET series) containing an inducible promoter (e.g., T7 promoter) and a purification tag (e.g., His-tag).

-

Transformation and Expression: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. The culture is grown at 37°C to an OD600 of 0.4-0.6. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance protein solubility.

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or French press. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the purified protein is eluted.

-

Protein Analysis: The purity and size of the recombinant protein are assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.

2. In Vitro Diterpene Synthase Activity Assay

This protocol describes a typical in vitro assay to determine the activity and product profile of a purified recombinant diterpene synthase.

-

Reaction Mixture: The assay is typically performed in a reaction buffer (e.g., HEPES or Tris-HCl, pH 7.0-7.5) containing a divalent metal cofactor (e.g., 10-20 mM MgCl₂), the substrate (e.g., 10-50 µM GGPP), and the purified diTPS enzyme (1-10 µg).

-

Incubation: The reaction mixture is incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: The reaction is stopped, and the diterpene products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate). For diphosphate products, a phosphatase (e.g., alkaline phosphatase) is added prior to extraction to dephosphorylate the products to their corresponding alcohols, which are more amenable to GC-MS analysis.

-

Product Analysis: The extracted products are concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the enzymatic products by comparing their retention times and mass spectra to authentic standards or published data.

3. In Vitro Cytochrome P450 Activity Assay

This protocol provides a general framework for assessing the activity of a recombinant cytochrome P450 enzyme with a clerodane substrate.

-

Reaction System: The assay requires a source of the CYP enzyme (e.g., microsomes from yeast or insect cells expressing the CYP) and a cytochrome P450 reductase (CPR) to provide electrons for the catalytic cycle. A NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is also included to ensure a continuous supply of NADPH.

-

Reaction Mixture: The reaction is carried out in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing the CYP-containing microsomes, CPR, the NADPH-regenerating system, and the clerodane substrate (e.g., kolavenol).

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at a specific temperature (e.g., 30-37°C) with shaking.

-

Product Extraction and Analysis: The reaction is quenched, and the products are extracted with an organic solvent. The extracted products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.

Conclusion

The biosynthetic pathway of clerodane diterpenes is a testament to the remarkable chemical ingenuity of plants. Through the coordinated action of diterpene synthases, cytochrome P450s, and other modifying enzymes, a simple acyclic precursor is transformed into a vast array of structurally complex and biologically active molecules. The elucidation of this pathway, driven by advancements in genomics, biochemistry, and analytical chemistry, not only deepens our fundamental understanding of plant specialized metabolism but also provides a powerful toolkit for the metabolic engineering and synthetic biology-based production of high-value clerodane diterpenes for pharmaceutical and other applications. Further research into the kinetics of all pathway enzymes, the intricate regulatory networks, and the development of more efficient heterologous production systems will be key to fully harnessing the potential of this fascinating class of natural products.

References

- 1. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jeffleenovels.com [jeffleenovels.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Engineering Production of a Novel Diterpene Synthase Precursor in Nicotiana benthamiana [frontiersin.org]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. Biosynthesis of salvinorin A proceeds via the deoxyxylulose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Seasonal and circadian rhythms of clerodane diterpenes and glycosylated flavonoids in two varieties of Casearia sylvestris Sw. (Salicaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Jasmonate-Responsive ERF Transcription Factors Regulate Steroidal Glycoalkaloid Biosynthesis in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Research progress of jasmonate-responsive transcription factors in regulating plant secondary metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Sources and Distribution of Clerodin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of clerodin compounds, a diverse group of naturally occurring diterpenoids. It details their natural sources, distribution within the plant kingdom, methodologies for their isolation and purification, and their significant biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Distribution of this compound Compounds

Clerodane diterpenes are a large and structurally diverse class of secondary metabolites predominantly found in the plant kingdom.[1] They have also been isolated from other sources such as fungi, bacteria, and marine sponges.[1]

The distribution of clerodane diterpenes is particularly concentrated in specific plant families. The Lamiaceae (mint family) is a prominent source, with numerous genera including Teucrium, Salvia, Ajuga, and Scutellaria being rich in these compounds.[1] The Euphorbiaceae and Asteraceae families are also significant producers of clerodane diterpenes.

The table below summarizes the distribution of this compound compounds across various plant families and genera, with quantitative data on the yield of specific compounds where available.

| Plant Family | Genus | Species | Compound(s) | Plant Part | Yield | Reference(s) |

| Lamiaceae | Clerodendrum | Clerodendrum infortunatum | This compound | Leaves | 0.058% of dry weight | [2] |

| Lamiaceae | Salvia | Salvia divinorum | Salvinorin A | Leaves | 0.89 - 3.70 mg/g of dry weight | |

| Lamiaceae | Ajuga | Ajuga remota | Ajugarins I, II, IV, V, this compound | Aerial parts | Not specified | |

| Lamiaceae | Teucrium | Teucrium spp. | Various clerodanes | Aerial parts | Not specified | [3] |

| Euphorbiaceae | Croton | Croton spp. | Various clerodanes | Not specified | Not specified | |

| Asteraceae | Baccharis | Baccharis spp. | Various clerodanes | Not specified | Not specified | [3] |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound compounds from their natural sources typically involve a series of extraction and chromatographic steps. The specific protocol can vary depending on the plant material and the target compound.

General Extraction and Fractionation

-

Drying and Grinding: Plant material (e.g., leaves, stems, roots) is first air-dried or oven-dried at a low temperature (around 40-50°C) to remove moisture and then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is extracted with an appropriate organic solvent. Common methods include:

-

Soxhlet Extraction: This continuous extraction method is efficient but uses heat, which might degrade thermolabile compounds. A typical procedure involves extracting the plant material with a solvent like 1% ethyl acetate (B1210297) in n-hexane for 72 hours.[2]

-

Maceration: The plant material is soaked in a solvent at room temperature for an extended period (e.g., 3-7 days) with occasional agitation. This method is suitable for heat-sensitive compounds.

-

Ultrasonic Extraction: Sonication uses sound waves to disrupt cell walls and enhance solvent penetration, leading to a more efficient extraction in a shorter time.

-

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

Chromatographic Purification

The crude extract, which is a complex mixture of compounds, is further purified using various chromatographic techniques.

-

Column Chromatography: This is a primary method for separating the components of the crude extract.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used as the stationary phase.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically employed for elution. For the isolation of this compound from Clerodendrum infortunatum, a gradient of ethyl acetate in n-hexane (e.g., 1:50) has been used.[2] The fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation during column chromatography and to assess the purity of the isolated fractions. A common solvent system for this compound is n-hexane:ethyl acetate (60:40).[4] The spots on the TLC plate can be visualized under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is often used for the final purification of the compounds. Reversed-phase columns (e.g., C18) are frequently used with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.

Characterization

The structure of the purified this compound compounds is elucidated using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

-

X-ray Crystallography: Can be used to determine the three-dimensional structure of crystalline compounds.[2]

Biological Activities and Signaling Pathways

This compound compounds exhibit a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including human breast carcinoma (MCF-7).[2] The proposed mechanism of action involves the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS). This increase in ROS can lead to the modulation of key signaling pathways involved in cell survival and death, such as the PI3K-Akt and p53 signaling pathways.

Opioid Receptor Modulation

Certain clerodane diterpenes, most notably salvinorin A from Salvia divinorum, are potent and selective kappa-opioid receptor (KOR) agonists.[5][6] Unlike typical opioid alkaloids, salvinorin A is a non-nitrogenous compound.[6] Activation of KORs by salvinorin A leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade is also linked to the modulation of downstream pathways, such as the extracellular signal-regulated kinase (ERK1/2) pathway.[5]

Insect Antifeedant Activity

Clerodane diterpenes are well-known for their potent insect antifeedant properties, making them promising candidates for the development of natural pesticides.[1] Numerous studies have demonstrated that various clerodanes deter feeding in a wide range of insect pests.[3] The exact molecular mechanism and signaling pathway underlying this antifeedant activity are still under investigation. It is believed that these compounds interact with gustatory receptors in insects, leading to a deterrent response. However, the specific receptors and downstream signaling cascades have not yet been fully elucidated.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and identification of this compound compounds from natural sources.

References

- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioinformatics and Network Pharmacology of the First Crystal Structured this compound: Anticancer and Antioxidant Potential against Human Breast Carcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insect antifeedant activity of clerodane diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. Salvinorin A regulates dopamine transporter function via a kappa opioid receptor and ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticancer Mechanism of Clerodin

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document elucidates the multi-faceted mechanism of action of clerodin and related clerodane diterpenes in inducing cancer cell death. It provides a comprehensive overview of the signaling pathways affected, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Introduction to this compound

This compound is a naturally occurring clerodane diterpene isolated from plants of the Clerodendrum genus, such as Clerodendrum infortunatum.[1][2] Historically, extracts from these plants have been used in traditional medicine for various ailments.[3] Modern research has identified this compound and its structural analogs as potent cytotoxic agents against various cancer cell lines, sparking interest in their potential as chemotherapeutic agents.[2][4] These compounds exert their anticancer effects through a complex interplay of mechanisms, including the induction of apoptosis, generation of oxidative stress, and cell cycle arrest.[1][5][6] This guide provides a detailed examination of these core mechanisms.

Core Mechanisms of Action

The anticancer activity of this compound and its related compounds is not mediated by a single target but rather by a cascade of interconnected cellular events, primarily centered around the induction of overwhelming cellular stress that culminates in programmed cell death.

Induction of Oxidative Stress

A primary mechanism of this compound-induced cytotoxicity is the generation of reactive oxygen species (ROS).[1] ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can inflict damage on cellular components like DNA, lipids, and proteins when present in excess.[7][8] Cancer cells often exhibit higher basal levels of ROS compared to normal cells, making them more vulnerable to further ROS induction.[7][9]

Studies on the human breast carcinoma cell line (MCF-7) have shown that this compound enhances the production of intracellular ROS while simultaneously depleting the cell's natural antioxidant defenses, specifically by lowering the content of reduced glutathione (B108866) (GSH).[1][3] This disruption of the cellular redox balance leads to a state of severe oxidative stress, which acts as a key trigger for subsequent apoptotic pathways.[8][10]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, a form of programmed cell death essential for eliminating damaged or malignant cells.[5][11] The apoptotic process initiated by this compound appears to be multifaceted, involving both intrinsic and extrinsic pathway elements, and is strongly linked to the preceding oxidative stress.

-

Intrinsic (Mitochondrial) Pathway: In human monocytic leukemia (THP-1) cells, this compound treatment leads to mitochondrial-mediated apoptosis.[5] This is confirmed by the detection of increased intracellular ROS, a hallmark of mitochondrial distress.[10] A related clerodane diterpene, casearin J, has been shown to induce the intrinsic mitochondrial signaling pathway, characterized by the activation of procaspase-9 and its downstream effectors, caspases-3 and -7.[12]

-

Caspase Activation: A crucial step in the execution of apoptosis is the activation of a cascade of cysteine proteases known as caspases. This compound has been demonstrated to significantly upregulate the expression of the pro-apoptotic marker caspase-3 in THP-1 cells, confirming its role in activating the final execution phase of apoptosis.[5]

Cell Cycle Arrest

In addition to inducing cell death, this compound can halt the proliferation of cancer cells by arresting the cell cycle.[11] The cell cycle is a tightly regulated process that governs cell division, with checkpoints to ensure genomic integrity.[13] this compound selectively targets the G2/M phase of the cell cycle in THP-1 cells.[5][10] By arresting cells at this checkpoint, this compound prevents them from entering mitosis and undergoing division, thereby inhibiting tumor growth.[10][14] This targeted cell cycle arrest is a key feature for an effective anticancer agent.[10]

Signaling Pathways Modulated by Clerodane Diterpenes

While research on this compound itself is ongoing, studies on structurally similar clerodane diterpenes, such as casearin J, provide deeper insight into the specific molecular pathways targeted. These findings are highly relevant for understanding the broader mechanism of this class of compounds.

SERCA Pump Inhibition and Calcium Homeostasis

Casearin J, a clerodane diterpene, is a known inhibitor of the sarcoendoplasmic reticulum calcium ATPase (SERCA) pump.[12][15] The SERCA pump is critical for maintaining low cytosolic calcium levels by actively transporting calcium ions (Ca²⁺) into the endoplasmic reticulum (ER).

Inhibition of the SERCA pump by casearin J leads to:

-

Depletion of ER Calcium Stores: The ER is unable to sequester Ca²⁺, leading to a depletion of its internal calcium pools.[12]

-

Increased Cytosolic Calcium: This results in an increase in cytosolic Ca²⁺ concentration ([Ca²⁺]c), a state known as calcium stress.[12]

-

Oxidative Stress and Apoptosis: The sustained high levels of cytosolic calcium and ER stress contribute significantly to the generation of ROS and the activation of the intrinsic mitochondrial apoptotic pathway.[12]

Interference with Notch1 and NF-κB Signaling

In T-cell acute lymphoblastic leukemia (T-ALL), a malignancy often driven by mutations in the Notch1 signaling pathway, casearin J demonstrates additional targeted effects.[12][14]

-

Notch1 Signaling: Casearin J reduces Notch1 signaling in T-ALL cells that have auto-activating mutations, interfering with a key pathway for cancer cell growth and survival.[12]

-

NF-κB Pathway: Interestingly, casearin J treatment causes a slight activation of the pro-survival NF-κB pathway.[12] This suggests a cellular defense mechanism. However, this also presents a therapeutic opportunity; combining casearin J with an NF-κB inhibitor (parthenolide) results in a remarkable synergistic increase in cancer cell death.[12] This highlights the potential for combination therapies.

Potential Involvement of PI3K-Akt and p53 Pathways

Bioinformatics and network pharmacology analyses of this compound have identified potential interactions with several key cancer-related signaling pathways.[1] The most significant among these are the PI3K-Akt signaling pathway and the p53 signaling pathway .[1][3] The PI3K-Akt pathway is a critical regulator of cell survival and proliferation, while the p53 pathway is a central tumor suppressor pathway.[1][3] Although validated through in-silico methods, these findings suggest that this compound's effects may be even more widespread, potentially modulating fundamental cancer pathways that control cell fate.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the cytotoxic effects of this compound and related compounds.

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

|---|---|---|---|---|---|

| This compound | MCF-7 (Human Breast Carcinoma) | MTT | IC₅₀ | 30.88 ± 2.06 µg/mL | [1] |

| This compound | HLCs (Normal Human Lymphocytes) | MTT | Cell Viability (at 25 µg/mL) | ~51% | [1] |

| this compound | HLCs (Normal Human Lymphocytes) | MTT | Cell Viability (at 100 µg/mL) | ~28% |[1] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability (MTT) Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1]

-

Treatment: Cells are treated with various concentrations of this compound (or a vehicle control) and incubated for a specified period (e.g., 24-48 hours).[1]

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[1]

-

Apoptosis Detection (Annexin V-FITC/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining only late apoptotic or necrotic cells with compromised membrane integrity.

-

Methodology:

-

Cell Treatment: Cells (e.g., THP-1) are treated with this compound for the desired time.[5]

-

Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[10]

-

Analysis: The stained cells are analyzed by flow cytometry. The populations are quantified: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[11]

-

Intracellular ROS Measurement (DCFDA Assay)

-

Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay measures hydroxyl, peroxyl, and other ROS activity within the cell. Non-fluorescent DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Methodology:

Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (e.g., caspase-3, Bcl-2).

-

Methodology:

-

Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using an assay like the BCA assay.

-

Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel to separate them by molecular weight.

-

Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the protein of interest (e.g., anti-caspase-3).[5]

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the signal is detected on X-ray film or with a digital imager.

-

Conclusion and Future Directions

This compound and related clerodane diterpenes represent a promising class of natural products for anticancer drug development. Their mechanism of action is robust and multifaceted, primarily involving the induction of overwhelming oxidative stress, which triggers apoptosis and cell cycle arrest. Furthermore, insights from analogs like casearin J reveal specific molecular targets, including the SERCA pump and key oncogenic signaling pathways like Notch1 and NF-κB.

Future research should focus on:

-

Target Deconvolution: Precisely identifying the direct binding partners of this compound to better understand its primary targets.

-

In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

-

Combination Therapies: Exploring synergistic combinations, such as pairing this compound with NF-κB inhibitors or other targeted therapies, to enhance therapeutic efficacy and overcome potential resistance mechanisms.

-

Selectivity: Further investigating the selectivity of this compound for cancer cells over normal cells to define its therapeutic window.[5]

By continuing to unravel the complex biology of this compound, the scientific community can pave the way for its potential development as a novel chemotherapeutic agent.

References

- 1. Bioinformatics and Network Pharmacology of the First Crystal Structured this compound: Anticancer and Antioxidant Potential against Human Breast Carcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clerodane diterpene 3-deoxycaryoptinol (this compound) selectively induces apoptosis in human monocytic leukemia (THP-1) cells and upregulates apoptotic protein caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species and DNA damage response in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]

- 14. Cantharidin induces G2/M phase arrest and apoptosis in human colorectal cancer colo 205 cells through inhibition of CDK1 activity and caspase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacological Profiling of Clerodin and Its Analogs

Executive Summary: Clerodane diterpenes, a diverse class of natural products, have garnered significant attention for their wide range of biological activities. Among them, clerodin, originally isolated from Clerodendrum infortunatum, and its synthetic or naturally occurring analogs have demonstrated notable potential in various therapeutic areas. This technical guide provides an in-depth overview of the pharmacological profile of this compound and related compounds, focusing on their anticancer, anti-inflammatory, and insect antifeedant properties. We present a consolidation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Clerodane Diterpenes

Clerodane diterpenes are a large group of bicyclic diterpenoids characterized by a decalin core structure and a side chain at the C-9 position.[1] These secondary metabolites are found in hundreds of plant species, particularly from the Lamiaceae and Euphorbiaceae families, as well as in fungi, bacteria, and marine sponges.[2][3] Structurally, they are classified based on the stereochemistry of the decalin ring fusion (cis or trans) and substituents at C-8 and C-9.[1][2] this compound itself features a trans-fused decalin system and is considered a neo-clerodane.[2] The significant biological activities of these compounds, especially their roles as insect antifeedants and potential therapeutic agents, have made them a subject of extensive research.[2][3]

Key Pharmacological Activities

The pharmacological landscape of this compound and its analogs is diverse, with three areas standing out due to extensive research and potent activity.

Anticancer and Cytotoxic Activity

This compound and its analogs exhibit significant cytotoxic effects against various cancer cell lines.[4] Studies have demonstrated activity against human breast carcinoma (MCF-7), human monocytic leukemia (THP-1), and others.[3][5][6] The primary mechanism involves the induction of apoptosis, a form of programmed cell death.[6] This is achieved by increasing intracellular reactive oxygen species (ROS), leading to oxidative stress and a subsequent decrease in reduced glutathione (B108866) (GSH) levels.[5][7] Furthermore, clerodanes have been shown to modulate critical signaling pathways, including the PI3K-Akt and p53 pathways, and upregulate apoptotic proteins like caspase-3.[5][6][7]

Anti-inflammatory Activity

Several clerodane diterpenes possess potent anti-inflammatory properties.[3][4][8] Their mechanism of action includes the significant inhibition of pro-inflammatory mediators. For instance, certain analogs have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages and suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9] Some studies suggest this activity may be mediated through the inhibition of pathways involving AKT and p38 mitogen-activated protein kinase (MAPK).[1][3]

Insect Antifeedant and Insecticidal Activity

Perhaps the most extensively studied bioactivity of clerodanes is their role as insect antifeedants.[2] this compound and its analogs, 15-methoxy-14, 15-dihydrothis compound (MD) and 15-hydroxy-14, 15-dihyrothis compound (HD), have shown potent feeding deterrent effects against major agricultural pests like the cotton bollworm, Helicoverpa armigera.[10][11] Structure-activity relationship (SAR) studies indicate that the presence of a furan (B31954) ring in the side chain is a critical feature for this antifeedant activity.[12] While highly effective as deterrents, the direct insecticidal activity of these specific compounds is not always significant.[10][11]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from pharmacological studies on this compound and its analogs.

Table 3.1: Cytotoxicity of this compound and Analogs against Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

|---|---|---|---|---|

| This compound | MCF-7 (Human Breast Carcinoma) | MTT Assay | 30.88 ± 2.06 µg/mL | [5][7] |

| This compound | THP-1 (Human Monocytic Leukemia) | MTT Assay | Cytotoxicity Observed | [6][13] |

| this compound Analogs (3 & 4) | RAW264.7 (Macrophage) | MTT Assay | No significant cytotoxicity at 50 μM |[9] |

Table 3.2: Anti-inflammatory Activity of Clerodane Diterpenes

| Compound | Assay | Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| Clerodane Analog 3 | NO Production Inhibition | RAW264.7 | 12.5 ± 0.5 µM | [9] |

| Clerodane Analog 4 | NO Production Inhibition | RAW264.7 | 16.4 ± 0.7 µM |[9] |

Table 3.3: Insect Antifeedant Activity of this compound and Analogs against H. armigera

| Compound | Test Type | Antifeedant Index (AI50) | Reference |

|---|---|---|---|

| This compound (CL) | Choice Test | 6 ppm | [10][11][14] |

| This compound (CL) | No-Choice Test | 8 ppm | [10][11][14] |

| 15-methoxy-14, 15-dihydrothis compound (MD) | Choice Test | 6 ppm | [10][11][14] |

| 15-methoxy-14, 15-dihydrothis compound (MD) | No-Choice Test | 9 ppm | [10][11][14] |

| 15-hydroxy-14, 15-dihyrothis compound (HD) | Choice Test | 8 ppm | [10][11][14] |

| 15-hydroxy-14, 15-dihyrothis compound (HD) | No-Choice Test | 11 ppm |[10][11][14] |

Mechanisms of Action & Signaling Pathways

Understanding the molecular pathways modulated by this compound is crucial for its development as a therapeutic agent.

Anticancer Mechanisms

This compound's anticancer effects are multifactorial, primarily revolving around the induction of oxidative stress and apoptosis. In cancer cells, this compound treatment leads to an increase in ROS, which disrupts the cellular redox balance by depleting GSH. This sustained oxidative stress triggers the intrinsic apoptotic pathway, marked by the activation of key executioner proteins like caspase-3.[5][6]

Network pharmacology studies have also implicated the PI3K-Akt and p53 signaling pathways as targets of this compound.[5] These pathways are central regulators of cell survival, proliferation, and apoptosis, and their modulation by this compound contributes to its anticancer efficacy.

Anti-inflammatory Mechanisms

The anti-inflammatory action of clerodane analogs is primarily due to their ability to suppress the production of key inflammatory molecules. In cellular models of inflammation, such as LPS-stimulated macrophages, these compounds effectively reduce the levels of NO, TNF-α, and IL-6.

Key Experimental Protocols

Reproducibility in pharmacological research relies on well-defined experimental protocols. This section details the methodologies for key assays used in the profiling of this compound.

Isolation of this compound from Clerodendrum infortunatum

This compound is typically isolated from the leaves of C. infortunatum. The general procedure involves solvent extraction followed by chromatographic purification.[5][7]

Protocol:

-

Extraction: Air-dried and powdered leaves are extracted with a solvent system (e.g., 1% ethyl acetate (B1210297) in n-hexane) using a Soxhlet apparatus for approximately 72 hours.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude semi-solid mass.

-

Chromatography: The crude extract is dissolved in a minimal amount of an appropriate solvent (e.g., chloroform) and subjected to column chromatography on silica (B1680970) gel.

-

Elution: The column is eluted with a solvent gradient, with the fraction containing this compound typically eluting with a non-polar solvent system (e.g., 1:50 ethyl acetate in n-hexane).

-

Crystallization: The collected fraction is concentrated and washed (e.g., with n-hexane) to afford pure crystalline this compound. Structure is confirmed by NMR and X-ray crystallography.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[5][15]

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 1 x 10^6 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with a series of concentrations of this compound (e.g., 0.5 to 100 µg/mL) and incubated for a further 24-48 hours. A vehicle control (e.g., DMSO) is included.

-

MTT Addition: A stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the intracellular formazan crystals.

-

Data Acquisition: The absorbance is measured at 540-570 nm using a microplate reader. Cell viability is calculated relative to the control, and the IC50 value is determined.

Measurement of Intracellular ROS

This assay quantifies the generation of ROS in cells following treatment with a compound.[5]

Protocol:

-

Cell Culture and Treatment: Cells (e.g., MCF-7) are cultured for 24 hours and then treated with the compound at its IC50 dose (e.g., 30.88 µg/mL for this compound) for another 24 hours.

-

Staining: The culture medium is discarded, cells are washed with phosphate-buffered saline (PBS), and then incubated with H2DCFDA (2′,7′-dichlorodihydrofluorescein diacetate; 1 µg/mL) for 30 minutes at 37°C.

-

Washing: Cells are washed three times with PBS to remove excess dye.

-

Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorometer or flow cytometer.

Determination of Reduced and Oxidized Glutathione (GSH/GSSG)

This protocol measures the levels of key components of the cellular antioxidant system.[5]

Protocol for GSH:

-

Sample Preparation: Prepare a cell lysate from treated and untreated cells.

-

Reaction: Mix the sample with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)). GSH reacts with DTNB to form a yellow-colored complex.

-

Measurement: Measure the absorbance of the complex spectrophotometrically at 412–420 nm.

Protocol for GSSG:

-

Derivatization: Mix the test sample with 2-vinyl pyridine (B92270) and incubate for 1 hour at 37°C to derivatize the GSH.

-

Precipitation: Add sulfosalicylic acid to the mixture and centrifuge to pellet proteins.

-

Measurement: Take the supernatant and measure the GSSG level using the same DTNB method described for GSH.

Anti-inflammatory: Nitric Oxide (NO) Production Inhibition Assay

This assay evaluates the ability of a compound to inhibit inflammation in vitro.[15]

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Inflammation Induction: Add lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell supernatant. Mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced. Calculate the percentage of NO inhibition compared to the LPS-only control.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with a robust pharmacological profile. Their demonstrated efficacy as anticancer, anti-inflammatory, and insect antifeedant agents is supported by a growing body of evidence detailing their molecular mechanisms. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research.

Future work should focus on several key areas:

-

Lead Optimization: Synthesizing novel analogs to improve potency, selectivity, and pharmacokinetic properties (ADMET).

-

In Vivo Studies: Validating the in vitro findings in relevant animal models of cancer and inflammation.

-

Mechanism Elucidation: Further exploring the modulation of signaling pathways and identifying novel molecular targets.

-

Exploring New Therapeutic Areas: Investigating the potential of clerodanes in other fields, such as for neuroprotective or antimicrobial applications.

The continued exploration of this fascinating class of diterpenes holds significant promise for the discovery and development of new therapeutic agents.

References

- 1. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes [mdpi.com]

- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioinformatics and Network Pharmacology of the First Crystal Structured this compound: Anticancer and Antioxidant Potential against Human Breast Carcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clerodane diterpene 3-deoxycaryoptinol (this compound) selectively induces apoptosis in human monocytic leukemia (THP-1) cells and upregulates apoptotic protein caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Clerodane diterpenoids with anti-inflammatory activity from the tuberous root of Paratinospora sagittata (Oliv.) Wei Wang - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insecticidal and antifeedant activities of clerodane diterpenoids isolated from the Indian bhant tree, Clerodendron infortunatum, against the cotton bollworm, Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insecticidal and antifeedant activities of clerodane diterpenoids isolated from the Indian bhant tree, Clerodendron infortunatum , against the cotton bollworm, Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-antifeedant activity relationship of clerodane diterpenoids. Comparative study with withanolides and azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jksus.org [jksus.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Ethnobotanical Heritage and Scientific Validation of Clerodin-Containing Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants containing clerodin and related neo-clerodane diterpenes have a rich history of use in traditional medicine across various cultures. This technical guide provides a comprehensive overview of the ethnobotanical background of these plants, with a primary focus on the genus Clerodendrum. It delves into the traditional therapeutic applications, the phytochemical composition, and the scientifically validated pharmacological activities of these botanicals. This document aims to bridge the gap between traditional knowledge and modern scientific research by presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological processes through signaling pathway and workflow diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug discovery.

Ethnobotanical Background of this compound-Containing Plants

The genus Clerodendrum, belonging to the Lamiaceae family, comprises over 500 species of flowering plants distributed throughout tropical and warm temperate regions of the world. Many species within this genus have been integral to various indigenous systems of medicine for centuries, including Ayurveda, Traditional Chinese Medicine, and African folk medicine.[1] Traditional healers have utilized different parts of these plants, such as the leaves, roots, and flowers, to prepare remedies for a wide array of ailments.[1][2]

One of the most notable bioactive compounds isolated from this genus is this compound, a neo-clerodane diterpene.[3] This compound, along with other related diterpenoids, is believed to be responsible for many of the therapeutic properties attributed to these plants.[3]

Traditional Medicinal Uses of Clerodendrum Species

The ethnobotanical applications of Clerodendrum species are diverse and geographically widespread. The table below summarizes the traditional uses of several prominent this compound-containing species.

| Plant Species | Traditional Names | Parts Used | Traditional Medicinal Uses | Geographic Regions of Use |

| Clerodendrum infortunatum | Bhant, Hill glory bower | Leaves, Roots | Diarrhea, liver disorders, headache, antidandruff, antipyretic, laxative, vermifuge, anticonvulsant, antidiabetic, malaria, skin diseases, scorpion sting, snake bite, tumors.[2][3] | India, Southeast Asia[2][3] |

| Clerodendrum phlomidis | Arni, Agnimantha | Leaves, Roots | Used in Ayurvedic and Siddha medicine for various ailments.[4] | India, Sri Lanka[4] |

| Clerodendrum serratum | Bharangi | Roots, Leaves | Rheumatism, asthma, fever, cephalalgia, ophthalmia, syphilis, typhoid, cancer, jaundice, hypertension.[5][6] | India, Sri Lanka, Tropical and Subtropical Asia[5][6] |

| Clerodendrum paniculatum | Pagoda flower | Roots | Wounds, typhoid, snakebite, jaundice, giddiness, malaria, anemia, hemorrhoids, rheumatism, ulcer, neuralgia, inflammation.[7][8] | India, China, Japan, Thailand[7][8] |

| Clerodendrum volubile | - | Leaves | Stimulate appetite, revitalize women after childbirth, management of arthritis, swellings, rheumatism, gout, dropsy, edema.[9] | Southwestern Nigeria[9] |

Table 1: Summary of Traditional Uses of Selected Clerodendrum Species

Phytochemistry: this compound and Related Compounds

The genus Clerodendrum is a rich source of various phytochemicals, including diterpenoids, triterpenoids, flavonoids, and steroids. The most significant among these, in the context of this guide, are the neo-clerodane diterpenes, with this compound being the archetypal compound. These compounds are characterized by a specific bicyclic core structure.[10] The presence and concentration of this compound and its analogs can vary between species and even different parts of the same plant.

Pharmacological Activities and Mechanism of Action

Scientific investigations have substantiated many of the traditional claims associated with Clerodendrum species. The extracts and isolated compounds, particularly this compound, have demonstrated a broad spectrum of pharmacological activities.

Anticancer Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound as an anticancer agent. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells.[11][12] The mechanism of action involves the modulation of key signaling pathways that regulate cell survival and proliferation.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and growth. In many cancers, this pathway is hyperactivated, promoting uncontrolled cell proliferation. This compound has been shown to interfere with this pathway, leading to the inhibition of cancer cell growth.[2]

Caption: PI3K-Akt Signaling Pathway and the inhibitory action of this compound.

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. It can induce cell cycle arrest, senescence, or apoptosis in response to cellular stress. This compound has been found to modulate the p53 signaling pathway, contributing to its pro-apoptotic effects in cancer cells.[2]

Caption: The p53 Signaling Pathway and the activating role of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its biological activities.

Extraction and Isolation of this compound from Clerodendrum infortunatum

Objective: To extract and isolate this compound from the leaves of Clerodendrum infortunatum.

Materials:

-

Dried and powdered leaves of C. infortunatum

-

n-Hexane

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel (for column chromatography)

-

Soxhlet apparatus

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

The dried and powdered leaves are subjected to Soxhlet extraction with a solution of 1% ethyl acetate in n-hexane for 72 hours.[1]

-

The resulting extract is concentrated using a rotary evaporator to yield a crude extract.[1]

-

The crude extract is dissolved in chloroform and subjected to column chromatography on silica gel.[1]

-

The column is eluted with a gradient of ethyl acetate in n-hexane.

-

Fractions are collected and monitored by TLC to identify those containing this compound.

-

Fractions rich in this compound are pooled and concentrated to yield purified this compound.

Caption: Workflow for the extraction and isolation of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-